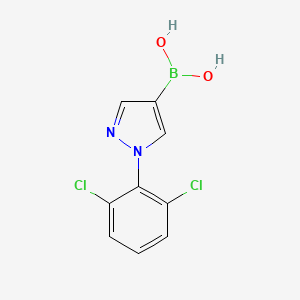

(1-(2,6-Dichlorphenyl)-1H-pyrazol-4-yl)boronsäure

Übersicht

Beschreibung

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group

Wissenschaftliche Forschungsanwendungen

Palladium-katalysierte Stille-Kreuzkupplungen

Diese Verbindung wird als Reagenz in palladium-katalysierten Stille-Kreuzkupplungen verwendet . Die Stille-Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, und diese Verbindung kann verwendet werden, um eine 2,6-Dichlorphenylgruppe in eine Vielzahl von Substraten einzuführen.

Suzuki-Miyaura-Kreuzkupplungen

Sie wird auch in Suzuki-Miyaura-Kreuzkupplungen verwendet . Die Suzuki-Miyaura-Reaktion ist eine Art von palladium-katalysierter Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen verwendet wird, einer wichtigen Klasse von Verbindungen in der pharmazeutischen Chemie .

Herstellung von Pharmazeutika

Diese Verbindung wird bei der Herstellung von gängigen Bausteinen für Pharmazeutika verwendet . Die 2,6-Dichlorphenylgruppe ist ein häufiges Motiv in vielen pharmazeutischen Verbindungen, und dieses Reagenz ermöglicht seine einfache Einführung.

Herstellung von Agrochemikalien

In ähnlicher Weise wird es bei der Herstellung von gängigen Bausteinen für Agrochemikalien verwendet . Viele Pestizide und Herbizide enthalten eine 2,6-Dichlorphenylgruppe, und dieses Reagenz ist ein nützliches Werkzeug bei ihrer Synthese.

Palladium-katalysierte Reaktionen

Neben den oben genannten spezifischen Reaktionen ist diese Verbindung im Allgemeinen in einer Vielzahl von palladium-katalysierten Reaktionen nützlich . Die Boronsäurefunktionalität ermöglicht es ihr, in diesen Reaktionen als Nukleophil zu wirken.

Wirkmechanismus

Pyrazoles

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. They are found in various drugs, including celecoxib and antipyrine .

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which can be useful in drug delivery .

Dichlorophenyl Groups

The presence of dichlorophenyl groups in a molecule can significantly affect its lipophilicity and thus its pharmacokinetic properties. These groups are found in various pharmaceuticals and may contribute to their biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2,6-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in cross-coupling reactions to form carbon-carbon bonds.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential as a therapeutic agent in the treatment of various diseases.

- Evaluated for its anti-inflammatory and anticancer properties.

Industry:

- Utilized in the development of advanced materials, including polymers and nanomaterials.

- Applied in the synthesis of agrochemicals and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone

Comparison:

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties.

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol and (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine lack the boronic acid functionality, resulting in different chemical and biological activities.

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone has a ketone group instead of a boronic acid, leading to variations in reactivity and potential applications.

Biologische Aktivität

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1217501-45-5) is a boronic acid derivative featuring a pyrazole ring substituted with a dichlorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural characteristics of this compound allow it to interact with various biological targets, making it a subject of research in pharmacology and biochemistry.

The biological activity of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid can be attributed to its components:

- Pyrazole Ring : Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . The presence of the pyrazole moiety is crucial for its interaction with biological systems.

- Boronic Acid Group : Boronic acids are recognized for their ability to form reversible covalent bonds with diols and amino acids, which can enhance drug delivery and targeting mechanisms. This property is particularly useful in designing inhibitors for various enzymes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid can inhibit the growth of various bacterial strains such as E. coli and Bacillus subtilis at specific concentrations .

| Compound | Target Bacteria | Inhibition Concentration | Reference |

|---|---|---|---|

| Compound A | E. coli | 40 µg/mL | |

| Compound B | Bacillus subtilis | 40 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been documented extensively. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .

Antitumor Activity

The boronic acid functionality may also contribute to the antitumor activity of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid. Research into similar compounds has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against multiple strains of bacteria and fungi. Among them, one compound demonstrated significant activity against Aspergillus niger, indicating potential for antifungal applications .

- Anti-inflammatory Testing : In a comparative study, several pyrazole derivatives were evaluated for their ability to inhibit cytokine production in vitro. The results showed that certain derivatives had comparable efficacy to established anti-inflammatory agents like dexamethasone .

Eigenschaften

IUPAC Name |

[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBYBFLMMGXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681587 | |

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-45-5 | |

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.